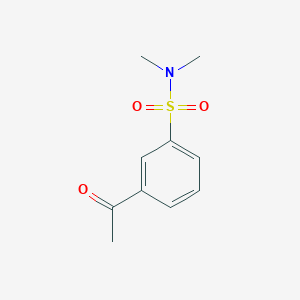

3-acetyl-N,N-dimethylbenzene-1-sulfonamide

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide typically involves the acetylation of N,N-dimethylbenzene-1-sulfonamide. The reaction conditions often include the use of acetic anhydride or acetyl chloride as the acetylating agents, in the presence of a base such as pyridine or triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

3-acetyl-N,N-dimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.

Wissenschaftliche Forschungsanwendungen

3-acetyl-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

Biology: The compound is utilized in biochemical assays and proteomics research to study protein interactions and functions.

Medicine: It may be investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and sulfonamide moiety can participate in various biochemical pathways, influencing the activity of target proteins and modulating biological processes .

Vergleich Mit ähnlichen Verbindungen

3-acetyl-N,N-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

N,N-dimethylbenzene-1-sulfonamide: Lacks the acetyl group, which may result in different reactivity and applications.

3-acetylbenzene-1-sulfonamide: Lacks the N,N-dimethyl groups, which can affect its solubility and interaction with biological targets.

N-acetyl-N,N-dimethylbenzene-1-sulfonamide: Similar structure but with different positioning of the acetyl group, leading to variations in chemical behavior and applications.

Biologische Aktivität

3-acetyl-N,N-dimethylbenzene-1-sulfonamide, with the CAS number 173158-15-1, is a sulfonamide derivative notable for its biological activity. This compound is characterized by the presence of an acetyl group and dimethylamine moieties attached to a benzene ring, which is further sulfonated. The unique structural features of this compound contribute to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway, thereby exhibiting antibacterial properties. Additionally, the acetyl and dimethyl groups enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological activities:

- Antibacterial Activity : Studies demonstrate that sulfonamides, including this compound, effectively inhibit the growth of various Gram-positive and Gram-negative bacteria by disrupting folate synthesis pathways.

- Antitumor Activity : Preliminary investigations suggest potential anticancer properties, possibly through apoptosis induction in cancer cell lines.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways.

Case Studies and Research Findings

-

Antibacterial Efficacy :

- A study evaluated the antibacterial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

-

Cytotoxicity in Cancer Cells :

- In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed an IC50 value of approximately 15 µM, indicating moderate cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis via caspase activation.

-

Anti-inflammatory Activity :

- A recent study explored its effects on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

3-acetyl-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8(12)9-5-4-6-10(7-9)15(13,14)11(2)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYOVMIYBUJTFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.